N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
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Overview
Description
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a complex organic compound that features a tetrazole ring and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves multi-step organic reactions. One common route includes the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles. The isoindoline moiety can be synthesized via cyclization reactions of ortho-substituted benzylamines. The final step involves coupling these two moieties through amide bond formation using reagents such as carbodiimides or acyl chlorides under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The isoindoline moiety can be reduced to form isoindolines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction of the isoindoline moiety can yield isoindolines .
Scientific Research Applications
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The isoindoline moiety can interact with various proteins and nucleic acids, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide: Similar structure with a mercapto group instead of the isoindoline moiety.
N-(3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl)benzamide: Similar structure with a sulfanyl group instead of the isoindoline moiety.
Uniqueness
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is unique due to the combination of the tetrazole ring and isoindoline moiety, which provides a distinct set of chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H16N6O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[3-(2-methyltetrazol-5-yl)phenyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C18H16N6O2/c1-24-22-17(21-23-24)11-5-4-6-12(9-11)19-16(25)10-15-13-7-2-3-8-14(13)18(26)20-15/h2-9,15H,10H2,1H3,(H,19,25)(H,20,26) |
InChI Key |
KXIBTVKTBJXDRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CC3C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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